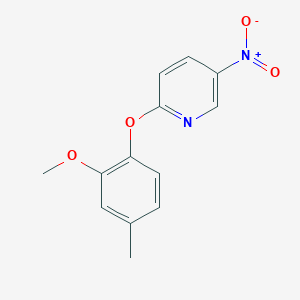

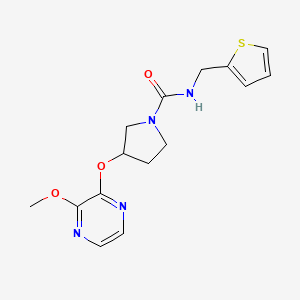

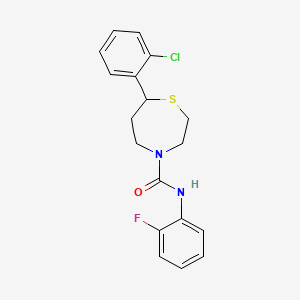

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide, also known as DMXB-A, is a compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists.

科学的研究の応用

Cancer Treatment: EGFR Modulation

This compound has been identified as a potential modulator of the epidermal growth factor receptor (EGFR), which is implicated in various forms of cancer . By inhibiting certain mutated forms of EGFR, such as the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant, it may be useful in the treatment or prevention of these cancers.

Pharmaceutical Compositions

The compound forms part of pharmaceutical compositions that target mutated forms of EGFR. These compositions can be tailored for specific types of cancer treatment, offering a personalized approach to cancer therapy .

Medicament Manufacture

Due to its role as an EGFR mutant inhibitor, the compound is also involved in the manufacture of medicaments. These medicaments are designed to treat cancers mediated through mutated forms of EGFR, providing a targeted therapeutic strategy .

Crystal Forms for Drug Development

The crystalline forms of this compound, including its pharmaceutically acceptable salts, are crucial for the development of drugs aimed at treating diseases or medical conditions mediated by mutated forms of EGFR . These crystal forms can lead to more effective and stable drug formulations.

Treatment of Leukemia

Related compounds with similar structures have been used to treat leukemia by inhibiting the activity of tyrosine kinases. This suggests that N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3,4-dimethylbenzamide could also be explored for its efficacy in treating leukemia through similar mechanisms .

Synthetic Methodologies

The compound is involved in novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties. This is particularly relevant for the development of new pharmacologically active drugs with pyrimidine as a central unit .

Molecular Surface Analysis

In related research, the compound’s molecular surface and intermolecular interactions, such as hydrophilic interactions and π…π stacking, have been analyzed. This information is vital for understanding the compound’s binding properties and potential as a therapeutic agent .

Structural Studies for Drug Design

Structural studies of this compound and its analogs are essential for drug design, especially for targeting specific protein domains characteristic of certain genes involved in diseases like cancer . These studies help in elucidating the binding modes and designing more effective drugs.

作用機序

Target of Action

The primary target of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth, differentiation, and immune response.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to its active site. This binding inhibits the kinase’s activity, leading to a disruption in the downstream signaling pathways . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The disruption of these pathways can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment.

Pharmacokinetics

Based on similar compounds, it can be inferred that it may have good oral bioavailability and a favorable metabolic profile

Result of Action

The molecular and cellular effects of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide’s action primarily involve the inhibition of cell growth and proliferation. By inhibiting the activity of Tyrosine-protein kinase SYK, the compound disrupts critical signaling pathways, leading to a halt in cell proliferation . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Action Environment

The action, efficacy, and stability of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-3,4-dimethylbenzamide can be influenced by various environmental factors. These may include the pH and composition of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

特性

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-11-5-6-13(9-12(11)2)15(21)18-10-14-7-8-17-16(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEXFBNZXHVLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NC=C2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2936458.png)

![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile](/img/structure/B2936463.png)

![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)

![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)

![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)